3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable aromatic precursor, followed by carboxylation and hydroxylation steps. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would be scaled up from laboratory conditions, with careful monitoring of reaction parameters to maintain consistency and quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.
Comparison with Similar Compounds
- 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid
- 3-(5-Carboxy-2-fluorophenyl)picolinic acid
- 3-(5-Carboxy-2-fluorophenyl)-5-nitrobenzoic acid
Comparison: 3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid is unique due to the presence of both carboxylic acid and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3-(3-carboxy-5-hydroxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(16)4-8/h1-6,16H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYHOJMNMPHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690954 |
Source
|
Record name | 6'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-16-4 |
Source
|
Record name | 6'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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